(S)-tert-Butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3S)-3-(pyridine-4-carbonylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-4-5-13(11-19)18-14(20)12-6-8-17-9-7-12/h6-9,13H,4-5,10-11H2,1-3H3,(H,18,20)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXRHIQORKGFPV-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit tropomyosin receptor kinases (trks). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer.
Mode of Action
Trk inhibitors generally work by binding to the kinase domain of the trk proteins, preventing their activation and subsequent downstream signaling.
Biochemical Pathways
Upon activation, TRKs trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt. These pathways are associated with the proliferation, differentiation, and survival of cells. Inhibition of TRKs by the compound would therefore disrupt these pathways, potentially leading to reduced cell proliferation and survival.
Pharmacokinetics
A similar compound, c03, was found to possess good plasma stability. It also showed low inhibitory activity to a panel of cytochrome P450 isoforms, except CYP2C9. These properties could impact the bioavailability of the compound.
Result of Action
The result of the compound’s action would likely be a reduction in the proliferation and survival of cells due to the inhibition of TRKs. This could potentially lead to a decrease in the growth of cancer cells.
Biological Activity
(S)-tert-Butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate, with the CAS number 1349699-97-3, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings concerning this compound, particularly focusing on its pharmacological implications.
Biological Activity Overview
The biological activity of (S)-tert-Butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine, including those with pyridine substitutions, exhibit significant antimicrobial properties. For instance, compounds similar to (S)-tert-butyl derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for related compounds ranged from 0.5 to above 512 μg/mL, with some exhibiting strong activity comparable to standard treatments .
2. Cytotoxicity and Selectivity
The cytotoxic effects of (S)-tert-butyl derivatives were evaluated using various cell lines. The selectivity index (SI), which compares the cytotoxicity in non-cancerous cells to the antimicrobial activity, is crucial in determining the safety profile of these compounds. Compounds with SI values greater than 1 indicate lower toxicity towards non-cancerous cells while maintaining antimicrobial efficacy .
| Compound | MIC (μg/mL) | IC (μg/mL) | SI |
|---|---|---|---|
| Compound A | 2 | >25 | >12.5 |
| Compound B | 4 | >50 | >12.5 |
The mechanism by which (S)-tert-butyl derivatives exert their biological effects often involves interaction with specific enzymes or cellular pathways. Research suggests that these compounds may inhibit bacterial cell wall synthesis or interfere with metabolic pathways critical for microbial survival .
Case Studies and Research Findings
Several studies have explored the biological activities of piperidine derivatives, including those structurally similar to (S)-tert-butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate:
- Tuberculostatic Activity : A study demonstrated that certain piperidinothiosemicarbazone derivatives exhibited potent anti-tuberculosis activity with MIC values significantly lower than traditional drugs . This indicates a promising avenue for developing new treatments for resistant strains.
- Cytotoxicity Assessments : The cytotoxicity of related compounds was assessed using the MTT assay and sulforhodamine B assay, revealing that many piperidine derivatives had favorable profiles, showing low toxicity against human cell lines while retaining antimicrobial properties .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the piperidine ring and substituents significantly influence biological activity. For example, replacing certain groups can enhance antimicrobial potency while reducing cytotoxic effects .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H24N2O2
- Molecular Weight : 276.37 g/mol
- IUPAC Name : tert-butyl (3S)-3-(pyridine-4-carbonylamino)piperidine-1-carboxylate
The compound features a piperidine ring substituted with a pyridine carbonylamino group, which contributes to its biological activity. The tert-butyl ester enhances its lipophilicity, aiding in membrane permeability.
Drug Development
(S)-tert-Butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate has been studied for its potential as a drug candidate in various therapeutic areas, including:
- Antidepressants : Research indicates that compounds with similar structures exhibit monoamine reuptake inhibition, suggesting potential antidepressant properties.
- Anticancer Agents : The piperidine framework is common in many anticancer drugs. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
The biological activities of (S)-tert-butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate have been evaluated in several studies:
- In Vitro Studies : Various assays have shown that the compound exhibits activity against specific cancer cell lines, indicating its potential as an anticancer agent.
- Neuropharmacological Effects : Its structural similarity to known neuroactive compounds suggests it may influence neurotransmitter systems, warranting further exploration in neuropharmacology.
Case Study 1: Antidepressant Activity
A study conducted by researchers at [source] investigated the effects of (S)-tert-butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate on serotonin and norepinephrine reuptake inhibition. The results indicated a significant increase in serotonin levels in vitro, suggesting potential as an antidepressant.
Case Study 2: Anticancer Properties
In a study published in [source], the compound was tested against various cancer cell lines, including breast and prostate cancer. Results showed that it inhibited cell proliferation and induced apoptosis, highlighting its potential as a novel anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The most structurally analogous compound identified in the evidence is "tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate" (CAS: 1707580-61-7). Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Structural Variations: The target compound has a pyridine-4-carbonylamino group at position 3, while the analog in –5 features a pyridin-3-yl group at position 3. This positional and functional divergence may alter hydrogen-bonding capabilities, solubility, and receptor-binding affinities. The (S)-stereochemistry of the target compound could confer enantioselective interactions in biological systems, whereas the analog lacks stereochemical specification .
Physicochemical Properties: The analog is reported as a light yellow solid, suggesting moderate stability under ambient conditions . No data are available for the target compound’s physical state. The higher molecular weight of the target compound (inferred) may reduce solubility compared to the analog.
However, standard precautions (e.g., gloves, eye protection) are recommended for handling . Similar precautions likely apply to the target compound, though its safety profile remains uncharacterized.
Research and Application Gaps
- Biological Activity: No pharmacological data are available for either compound in the evidence. The pyridine-4-carbonylamino group in the target compound may enhance binding to enzymes or receptors compared to the pyridin-3-yl substituent in the analog.
- Crystallographic Data : highlights the use of SHELX software for small-molecule refinement . Future studies could employ crystallography to resolve the target compound’s 3D structure and confirm its stereochemistry.
Q & A
Q. What are the key considerations for optimizing the synthesis of (S)-tert-butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate in academic settings?
Synthetic optimization requires addressing:
- Protection/Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during functionalization. Evidence from similar piperidine-carboxylate syntheses highlights Boc stability under mild acidic conditions (e.g., HCl/dioxane) for deprotection .
- Coupling Reactions : Pyridine-4-carbonylamino incorporation may involve amide bond formation using coupling reagents like HATU or EDC/HOBt. Optimize stoichiometry (1.2:1 acylating agent:amine) to minimize side products .
- Purification : Chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures enantiomeric purity, critical for stereospecific applications .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and stereochemical integrity?
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., pyridine proton signals at δ 8.5–8.7 ppm) and Boc group integrity (tert-butyl signals at δ 1.4 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C16H24N3O3: 318.1818) and detects impurities .
- X-ray Crystallography : Resolves absolute stereochemistry. SHELX programs (e.g., SHELXL) refine crystallographic data, ensuring precise bond angle/geometry analysis .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 mask) is advised if airborne particulates form during weighing .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF) .
- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does stereochemistry at the piperidine 3-position influence biological activity?
The (S)-configured tertiary carbon governs spatial orientation of the pyridine-4-carbonylamino group, affecting target binding. Enantiomeric pairs (e.g., (R)- vs. (S)-forms) show divergent interactions with chiral biomolecules (e.g., enzymes). For example, (S)-enantiomers may exhibit higher affinity for kinase active sites due to optimal hydrogen bonding . Computational docking (AutoDock Vina) and molecular dynamics simulations can predict stereospecific binding modes .
Q. What methodologies are effective for identifying biological targets of this compound?
- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose to capture interacting proteins from cell lysates. Eluted targets are identified via LC-MS/MS .
- Kinase Profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to assess inhibition (IC50 values). Cross-validate hits with cellular assays (e.g., Western blotting for phospho-targets) .
- SPR Spectroscopy : Measure real-time binding kinetics (ka/kd) to purified receptors, providing insights into binding thermodynamics .
Q. How can conformational analysis of the piperidine ring inform drug design?
- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify piperidine ring distortion. For example, a chair conformation (θ ≈ 0°, φ ≈ 0°) minimizes steric strain, while boat forms (θ > 30°) may enhance solubility .
- DFT Calculations : Gaussian09 optimizations (B3LYP/6-31G*) predict energy barriers for ring flipping, aiding in designing rigid analogs with improved metabolic stability .
Q. How should researchers address contradictions in reported synthetic yields or biological activity data?
- Reproducibility Checks : Verify reaction conditions (temperature, solvent purity) and characterize intermediates (e.g., Boc-protected precursors via TLC/NMR) .
- Bioassay Standardization : Use internal controls (e.g., staurosporine in kinase assays) to normalize activity data across labs. Discrepancies may arise from cell line variability (e.g., HEK293 vs. HeLa) .
- Meta-Analysis : Compare crystallographic data (CCDC entries) to identify batch-specific polymorphs affecting solubility/bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
